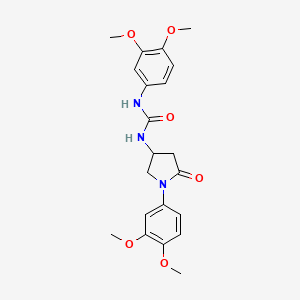

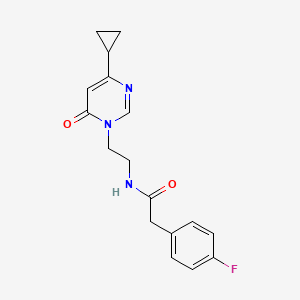

1-(3,4-Dimethoxyphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Dimethoxyphenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is also known as DU-127,090 and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Electron Transfer Across Hydrogen Bonds

Research has explored the electron transfer capabilities across multiple hydrogen bonds involving urea derivatives. A study detailed the behavior of urea-substituted vinyl ruthenium and osmium complexes, demonstrating how these complexes maintain dimeric structures through a self-complementary quadruply hydrogen-bonding motif. This study provides evidence that such motifs do not support electron transfer due to the lack of contribution from the hydrogen-bonding functionalities to the occupied frontier levels, suggesting that modifications in urea compounds can influence electron transfer mechanisms significantly (Pichlmaier et al., 2009).

Unfolding and Complexation Induced by Heterocyclic Ureas

Another area of interest is the complexation-induced unfolding of heterocyclic ureas. A study focused on the synthesis and conformational studies of heterocyclic ureas, revealing how these compounds undergo unfolding at high concentrations to form multiply hydrogen-bonded complexes. This process illustrates the potential for urea derivatives to participate in self-assembly processes through hydrogen bonding, which could be exploited in designing new materials and molecular devices (Corbin et al., 2001).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. This research demonstrates the efficacy of such compounds in protecting metal surfaces from corrosion, underscoring the potential of urea derivatives in industrial applications requiring corrosion resistance. The study highlights the role of adsorption on the steel surface through the active centers contained in the molecules, leading to the formation of a protective layer (Mistry et al., 2011).

Anticancer Activity

The synthesis and biological evaluation of urea derivatives as anticancer agents have been a significant area of research. One study evaluated a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This research indicates the potential of urea derivatives in medicinal chemistry as potent anticancer agents, suggesting a promising avenue for the development of new therapeutic options (Jian Feng et al., 2020).

Electrooptic Properties

Investigations into the electrooptic properties of novel chalcone derivatives have also been conducted, assessing their potential in nonlinear optics and optoelectronic device fabrications. A computational approach provided insights into the significant electrooptic properties of these compounds, revealing their suitability for applications in nonlinear optics due to their superior properties compared to standard materials like urea (Shkir et al., 2018).

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6/c1-27-16-7-5-13(9-18(16)29-3)22-21(26)23-14-10-20(25)24(12-14)15-6-8-17(28-2)19(11-15)30-4/h5-9,11,14H,10,12H2,1-4H3,(H2,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXNZBXPTWMSOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)

![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2397440.png)

![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)

![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)

![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)

![2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2397447.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)